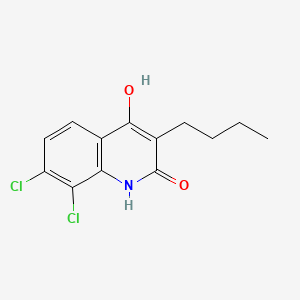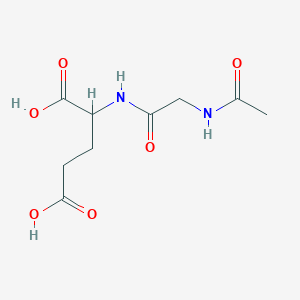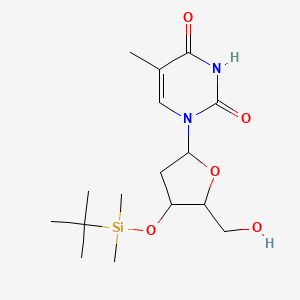![molecular formula C25H23N5OS2 B13382316 N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B13382316.png)
N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of cyclopenta, thieno, and pyrimidin rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves multiple steps, including the formation of intermediate compounds. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the target compound . The process typically starts with the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under microwave irradiation to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide. Finally, the target compound is obtained by reacting this intermediate with an appropriate aromatic amine under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
- 2-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
- N-(2,6-dimethylphenyl)-2-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23N5OS2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[3-[(E)-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylhydrazinylidene)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H23N5OS2/c31-23(15-7-2-1-3-8-15)29-24-18(16-9-4-5-11-19(16)32-24)13-28-30-22-21-17-10-6-12-20(17)33-25(21)27-14-26-22/h1-3,7-8,13-14H,4-6,9-12H2,(H,29,31)(H,26,27,30)/b28-13+ |
InChI Key |
KGLAIGYJXJKRKD-XODNFHPESA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)/C=N/NC4=C5C6=C(CCC6)SC5=NC=N4 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=NNC4=C5C6=C(CCC6)SC5=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Hydroxybenzaldehyde [2-(3-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B13382284.png)



![4-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B13382324.png)
![5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13382327.png)

